molecular formula C10H14N2O4S B2616625 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide CAS No. 1479683-22-1

4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide

Cat. No.: B2616625
CAS No.: 1479683-22-1
M. Wt: 258.29
InChI Key: YEBZWAIYRQBGNX-UHFFFAOYSA-N
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Description

4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 g/mol . This compound is characterized by the presence of a methoxy group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is then reacted with N,N-dimethylamine to form 4-methoxy-N,N-dimethylbenzamide.

    Sulfamoylation: Finally, the benzamide is treated with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound.

Scientific Research Applications

4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy and dimethylamino groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide include:

    4-methoxy-N,N-dimethylbenzamide: Lacks the sulfamoyl group and has different chemical properties and reactivity.

    4-methoxy-N,N-diethyl-3-sulfamoylbenzamide: Contains an ethyl group instead of a methyl group, which can affect its binding affinity and biological activity.

    4-hydroxy-N,N-dimethyl-3-sulfamoylbenzamide: Has a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and potential biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-12(2)10(13)7-4-5-8(16-3)9(6-7)17(11,14)15/h4-6H,1-3H3,(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBZWAIYRQBGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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